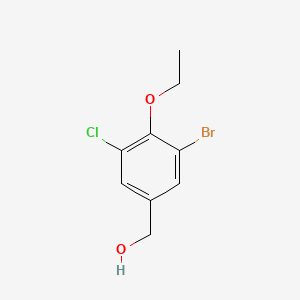

(3-Bromo-5-chloro-4-ethoxyphenyl)methanol

Description

Significance of Aryl Methanols in Contemporary Organic Chemistry Research

Aryl methanols, or benzylic alcohols, are a cornerstone class of intermediates in organic synthesis. The hydroxyl group attached to a benzylic carbon imparts a unique reactivity profile, allowing for a wide range of chemical transformations. These compounds are precursors to aldehydes, ketones, and carboxylic acids through various oxidation protocols. The alcohol moiety can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions to form ethers, esters, and alkyl halides.

Furthermore, aryl methanols are pivotal in carbon-carbon bond-forming reactions. They are employed in Friedel-Crafts alkylations and can participate in various transition-metal-catalyzed cross-coupling reactions. rsc.org Their prevalence in the structure of natural products and pharmaceuticals underscores their importance as building blocks for molecules with significant biological activity. The Mitsunobu reaction, for example, is a key method for the stereoselective conversion of alcohols, including aryl methanols, into a variety of other functional groups, which is crucial in the synthesis of complex natural products. nih.gov

Strategic Importance of Halogenated Aryl Ethers in Synthetic Pathways

Halogenated aryl ethers are highly valued scaffolds in synthetic and medicinal chemistry. The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on an aromatic ring significantly influences the molecule's electronic properties and reactivity. Halogens serve as versatile synthetic handles, primarily for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular frameworks. researchgate.net Aryl halides are among the most important precursors for these types of reactions. researchgate.net

In the context of medicinal chemistry, the incorporation of halogens can profoundly impact a molecule's pharmacokinetic profile. Halogenation often increases lipophilicity, which can improve membrane permeability and oral absorption of drug candidates. mdpi.comtutorchase.com Halogens can also enhance the binding affinity of a molecule to its biological target through the formation of halogen bonds, a type of noncovalent interaction that contributes to the stability of ligand-target complexes. nih.govacs.org The ether linkage provides metabolic stability and can be a key structural element in many biologically active compounds. The combination of these features makes halogenated aryl ethers strategically important intermediates in the development of pharmaceuticals and agrochemicals. researchgate.net

Positioning of (3-Bromo-5-chloro-4-ethoxyphenyl)methanol within Precursor Chemistry

This compound is a specialized chemical building block primarily utilized in the synthesis of pharmaceutical intermediates. The specific arrangement of the bromo, chloro, ethoxy, and methanol (B129727) substituents on the phenyl ring makes it a tailored precursor for target-oriented synthesis. While direct academic literature on this specific isomer is limited, its structural motifs are found in intermediates for prominent pharmaceutical agents.

Notably, structurally related compounds are key intermediates in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. google.com For instance, the compound 5-bromo-2-chloro-4'-ethoxydiphenylmethane is a well-documented crucial intermediate for Dapagliflozin. google.comchemicalbook.com The synthesis of this and related diphenylmethane (B89790) structures often involves the coupling of a substituted benzyl (B1604629) derivative with an aryl compound. This compound represents a potential starting material or intermediate in synthetic routes leading to such complex diarylmethane scaffolds, which form the core of many SGLT2 inhibitors.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2385171-68-4 boroncore.com |

| Molecular Formula | C₉H₁₀BrClO₂ |

| Molecular Weight | 277.53 g/mol |

| Appearance | Solid (prediction) |

Scope and Objectives of Academic Investigations on this compound

Academic and industrial research focused on this compound is primarily driven by its role as a high-value synthetic intermediate. The main objectives of these investigations include:

Optimization of Synthesis: A core objective is to establish robust and high-yielding synthetic protocols for the compound's preparation. This includes minimizing the formation of impurities and developing purification methods suitable for large-scale production.

Methodology Development: Research aims to explore and define the reactivity of its various functional groups. This involves studying its behavior in a range of chemical transformations to understand how to selectively manipulate one part of the molecule while preserving the others.

Application in Target Synthesis: The principal goal is to utilize this compound as a key building block in the multi-step synthesis of complex target molecules, particularly pharmaceutical ingredients. Investigations focus on incorporating this fragment into larger structures efficiently and with high stereocontrol where applicable. Patent literature often describes the synthesis of related intermediates, highlighting the industrial objective of securing intellectual property around novel and efficient pathways to commercially valuable drugs. google.comgoogle.com

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrClO2 |

|---|---|

Molecular Weight |

265.53 g/mol |

IUPAC Name |

(3-bromo-5-chloro-4-ethoxyphenyl)methanol |

InChI |

InChI=1S/C9H10BrClO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 |

InChI Key |

AXMRSYZFCXNZRL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)CO)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 5 Chloro 4 Ethoxyphenyl Methanol

Convergent and Divergent Synthetic Routes to the Core Phenylmethanol Scaffold

The construction of the (3-Bromo-5-chloro-4-ethoxyphenyl)methanol framework can be approached through either convergent or divergent synthetic strategies.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is progressively modified to yield a variety of structurally related compounds. nih.gov While the goal here is a single target molecule, the principles of divergent synthesis can be applied by creating a core scaffold, such as 4-ethoxyphenol (B1293792) or 4-ethoxybenzaldehyde, which could then undergo a series of selective halogenation and functionalization steps. For instance, a Lewis acid catalyst could potentially direct halogenation to different positions depending on the chosen catalyst, leading to different isomers from a single precursor. nih.gov

The selection between these routes depends on factors like the availability of starting materials, the robustness of each reaction step, and the ease of purification of intermediates.

Achieving the specific 1,3,5-substitution pattern of the bromine and chlorine atoms relative to the other functional groups is a significant challenge. The directing effects of the substituents on the aromatic ring are paramount. An oxygen-containing group (hydroxyl, methoxy, or ethoxy) is strongly activating and ortho-, para-directing.

A plausible synthetic sequence would start from a para-substituted phenol (B47542) or anisole (B1667542) derivative. For example, starting with 4-ethoxyphenol, the hydroxyl group would direct electrophilic substitution to the ortho positions (C3 and C5).

Key Halogenation Strategies:

Electrophilic Halogenation: Standard reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively. The challenge lies in the sequential and regioselective introduction of two different halogens. Introducing bromine first, followed by chlorine, might be preferable to avoid over-chlorination, as bromine is less reactive.

Catalytic Halogenation: Modern methods often employ catalysts to enhance regioselectivity and reactivity under milder conditions. Copper(II) halides (CuX2), in the presence of an oxidant like molecular oxygen, have been shown to effectively catalyze the regioselective chlorination and bromination of electron-rich aromatic compounds. rsc.orgnih.gov These catalytic systems can offer improved control over the reaction compared to traditional stoichiometric reagents.

The table below summarizes potential halogenation reagents and their characteristics.

| Halogenating Agent | Halogen | Typical Conditions | Characteristics |

| N-Bromosuccinimide (NBS) | Bromine | Aprotic solvent (e.g., CCl4, CH3CN), radical initiator or acid catalyst | Widely used for selective bromination of activated rings. |

| N-Chlorosuccinimide (NCS) | Chlorine | Aprotic solvent, acid catalyst | Common reagent for electrophilic chlorination. |

| Molecular Bromine (Br2) | Bromine | Lewis acid catalyst (e.g., FeBr3) or polar solvent | Highly reactive; can lead to polysubstitution if not controlled. |

| Copper(II) Chloride (CuCl2) | Chlorine | O2, LiCl | Catalytic system for regioselective chlorination of arenes. nih.gov |

| Copper(II) Bromide (CuBr2) | Bromine | O2, LiBr | Catalytic system for regioselective bromination of arenes. nih.gov |

The introduction of the ethoxy group is most commonly achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. wikipedia.orgbyjus.com In this context, a substituted phenol (e.g., 3-bromo-5-chloro-4-hydroxybenzaldehyde) would be deprotonated to form a phenoxide ion, which then attacks an ethylating agent like ethyl iodide or ethyl bromide.

The mechanism is a bimolecular nucleophilic substitution (SN2) where the phenoxide ion acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com

Reaction Conditions:

Base: A strong base is required to deprotonate the phenolic hydroxyl group. Common choices include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). youtube.com

Ethylating Agent: Ethyl iodide, ethyl bromide, or diethyl sulfate (B86663) are effective electrophiles.

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) are typically used to facilitate the SN2 reaction. byjus.comchemistrytalk.org

The table below outlines typical reaction parameters for this synthesis.

| Base | Ethylating Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| K2CO3 | Ethyl Bromide | DMF | 80-100 | 4-12 |

| NaH | Ethyl Iodide | THF | 25-66 | 2-8 |

| NaOH | Diethyl Sulfate | Acetonitrile / Water | 50-80 | 1-6 |

The final step in many synthetic routes to this compound is the creation of the primary alcohol (methanol) functionality.

Reduction of a Carbonyl Group: The most direct method is the reduction of the corresponding benzaldehyde (B42025) (3-bromo-5-chloro-4-ethoxybenzaldehyde). This transformation can be efficiently carried out using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent, suitable for converting aldehydes to primary alcohols in the presence of other functional groups like halogens. The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. chemicalbook.com

Lithium aluminum hydride (LiAlH4): A much stronger reducing agent that also effectively reduces aldehydes. It requires anhydrous conditions and is typically used in solvents like diethyl ether or THF.

Borane-THF complex (BH3·THF): This reagent can also be used for the reduction of aldehydes and carboxylic acids. chemicalbook.com

Grignard Addition: An alternative C-C bond-forming strategy involves the reaction of a Grignard reagent with formaldehyde (B43269). This would entail the formation of an organomagnesium compound from a suitable aryl halide, such as 1,3-dibromo-5-chloro-2-ethoxybenzene. The resulting Grignard reagent would then be reacted with formaldehyde to yield the desired phenylmethanol. However, this route is often more complex due to the potential for competing side reactions with the multiple halogen substituents. The use of tetrahydrofuran (THF) as a solvent has been shown to be effective for forming Grignard reagents from similar bromo-substituted aromatic compounds. rsc.org

Optimization of Reaction Conditions and Catalyst Systems

The choice of solvent can dramatically influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and the stability of intermediates or transition states. rsc.org

In Williamson Ether Synthesis: The solvent choice is critical. While polar aprotic solvents like DMF or DMSO are effective, greener alternatives like anisole are being explored. mdpi.com Anisole has a higher boiling point than solvents like THF, which can be advantageous for reactions requiring elevated temperatures. mdpi.comacs.org

In Catalytic Reactions: For metal-catalyzed reactions, such as the halogenations or potential cross-coupling steps, the solvent can impact catalyst solubility and activity. In a palladium-catalyzed denitrative cross-coupling, for example, anisole was found to provide a significantly higher yield compared to other solvents like dioxane, xylene, and toluene. acs.org The coordinating ability of the solvent can either stabilize or inhibit the active catalytic species.

Modern synthetic chemistry is increasingly moving towards catalytic methods to improve efficiency and reduce waste.

Catalytic C-X Bond Formation: Transition-metal catalysis offers powerful tools for the selective formation of carbon-halogen bonds. As mentioned, copper-based systems can catalyze the aerobic halogenation of arenes, providing a more sustainable alternative to stoichiometric reagents. nih.gov Other research focuses on developing novel halogenating agents that offer high reactivity and regioselectivity for complex molecules, which is particularly useful in late-stage functionalization.

Catalytic C-C Bond Formation: Beyond traditional methods like Grignard reactions, advanced catalytic techniques for C-C bond formation are available. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are staples of modern synthesis for constructing complex aromatic systems. Furthermore, direct C-H bond functionalization has emerged as a powerful strategy. rsc.org This involves the selective reaction of a C-H bond, avoiding the need to pre-functionalize the substrate with a halide or organometallic group. For instance, palladium-catalyzed aerobic oxidative carbonylation can functionalize the C-H bond of free phenols. nih.gov While not a direct route to the target molecule, these advanced methods represent the forefront of synthetic chemistry for building complex molecular architectures.

Microwave-Assisted and Flow Chemistry Techniques in Synthesis

Modern synthetic chemistry increasingly relies on enabling technologies like microwave irradiation and continuous flow processing to accelerate reactions, improve yields, and enhance safety. semanticscholar.orgrsc.orgresearchgate.net These techniques are particularly advantageous for the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. This often leads to dramatic reductions in reaction times, from hours to minutes, and can improve product yields by minimizing the formation of side products. rasayanjournal.co.inbeilstein-journals.org For the synthesis of this compound, a plausible final step would be the reduction of the corresponding benzaldehyde, 3-bromo-5-chloro-4-ethoxybenzaldehyde. Microwave irradiation can significantly accelerate such reductions. rasayanjournal.co.in For instance, the reduction of substituted benzaldehydes to benzyl (B1604629) alcohols using a reducing agent like sodium borohydride in a suitable solvent can be completed in minutes under microwave conditions, compared to longer periods required for conventional heating. rasayanjournal.co.in This rapid, controlled heating is also beneficial for reactions such as ether synthesis (ethoxylation step) or nucleophilic aromatic substitution, which might be involved in the synthesis of the precursors. udayton.edu

Flow Chemistry Techniques: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reproducibility and safety, especially for highly exothermic or hazardous reactions. vapourtec.comrsc.org The halogenation of aromatic compounds, a key step in synthesizing the precursors to this compound, benefits significantly from flow chemistry. semanticscholar.orgrsc.orgresearchgate.net Using elemental halogens like bromine or chlorine in batch processes can be hazardous and lead to poor selectivity. In a flow reactor, these reagents can be generated in situ or dosed precisely, minimizing risk and improving control over the reaction, thereby reducing the formation of poly-halogenated byproducts. semanticscholar.org

Table 1: Comparison of Conventional and Microwave-Assisted Reduction of a Substituted Benzaldehyde This table presents illustrative data for a similar chemical transformation to highlight the potential advantages of microwave assistance.

| Reaction Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |

|---|---|---|

| Reactant | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde |

| Reagent | NaBH₄ in Ethanol | NaBH₄ in Ethanol |

| Reaction Time | 2 hours | 5 minutes |

| Yield of 4-Nitrobenzyl alcohol | 85% | 95% |

| Reference Principle | Standard reflux conditions | Accelerated reaction rates due to efficient dielectric heating rasayanjournal.co.in |

Chemo- and Regioselective Functionalization Strategies

The existing substituents on the this compound ring dictate the position of any subsequent functionalization. The interplay between the activating, ortho-, para-directing ethoxy group and the deactivating, ortho-, para-directing halogen atoms, along with the deactivating, meta-directing hydroxymethyl group, requires careful strategic planning to achieve the desired chemo- and regioselectivity.

Introducing an additional halogen atom onto the aromatic ring of this compound requires careful consideration of the directing effects of the existing groups. The most powerful activating group generally controls the position of electrophilic attack. youtube.com

-OCH₂CH₃ (Ethoxy): A strongly activating, ortho-, para-directing group.

-Br (Bromo) and -Cl (Chloro): Weakly deactivating, ortho-, para-directing groups.

-CH₂OH (Hydroxymethyl): A weakly deactivating, meta-directing group.

The dominant directing group is the ethoxy substituent. It directs incoming electrophiles to its ortho and para positions. The para position is already occupied by the hydroxymethyl group. The two ortho positions are C2 and C6. The C6 position is sterically unhindered, while the C2 position is flanked by the hydroxymethyl and bromo substituents. Therefore, electrophilic substitution, such as further halogenation, would be strongly directed to the C6 position. Selective halogenation at this position could be achieved using standard electrophilic halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under controlled conditions. scientificupdate.com

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₂OH | 1 | Weakly Deactivating | Meta |

| -Br | 3 | Weakly Deactivating | Ortho, Para |

| -OCH₂CH₃ | 4 | Strongly Activating | Ortho, Para |

| -Cl | 5 | Weakly Deactivating | Ortho, Para |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a specific adjacent (ortho) position. baranlab.org In this compound, both the ethoxy and the hydroxymethyl (or its protected form, e.g., -CH₂OMOM) groups can potentially act as DMGs.

The relative directing ability of common DMGs generally follows the order: -CONR₂ > -SO₂NR₂ > -O-CONR₂ > -CH₂NR₂ > -OR > -CH₂OR. baranlab.orguwindsor.ca The alkoxymethyl group (-CH₂OR) is a more effective DMG than the alkoxy group (-OR). Therefore, by protecting the alcohol as an alkoxymethyl ether (e.g., methoxymethyl ether, -CH₂OMOM), it is possible to direct lithiation specifically to the C2 position. Subsequent quenching of the resulting aryllithium intermediate with an electrophile (E+) would introduce a new substituent at this position, a feat difficult to achieve via classical electrophilic aromatic substitution. The bromine at C3 can also direct metalation, though its directing ability is influenced by other substituents. nih.gov

Minimizing side product formation is critical for achieving high yields and purity. In the context of synthesizing and functionalizing this compound, several strategies can be employed:

Protecting Groups: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. During reactions that involve oxidative conditions or strong bases, it should be protected using a suitable protecting group (e.g., silyl (B83357) ether, methoxymethyl ether).

Reaction Conditions: Temperature control is crucial. For instance, DoM reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions like benzyne (B1209423) formation or rearrangement. uwindsor.ca

Reagent Selection: The choice of reagents can dictate the reaction outcome. For example, in a potential cross-coupling reaction to replace one of the halogens, the choice of palladium catalyst and ligand is critical to ensure chemoselectivity and prevent unwanted side reactions like hydrodehalogenation.

Stereochemical Considerations in the Synthesis of Derivatives

While this compound itself is an achiral molecule, its benzylic carbon provides a handle for introducing chirality, leading to the synthesis of valuable enantioenriched derivatives.

Chirality can be introduced at the benzylic position through several established asymmetric methodologies. These methods typically involve creating a new stereocenter at the carbon bearing the hydroxyl group.

Asymmetric Reduction of a Prochiral Ketone: A primary route involves the synthesis of the corresponding prochiral ketone, (3-bromo-5-chloro-4-ethoxyphenyl)(R)ketone, followed by its asymmetric reduction. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation with catalysts based on ruthenium, rhodium, or iridium complexed with chiral ligands. Such methods are known to produce chiral benzylic alcohols with high yields and excellent enantioselectivity (high enantiomeric excess, ee). nih.gov

Asymmetric Nucleophilic Addition: Another approach is the enantioselective addition of an organometallic reagent (e.g., an organozinc or Grignard reagent) to the corresponding aldehyde, 3-bromo-5-chloro-4-ethoxybenzaldehyde, in the presence of a chiral ligand or catalyst. organic-chemistry.org This creates a secondary alcohol with a new stereocenter at the benzylic position.

Kinetic Resolution: If a racemic mixture of a chiral derivative is synthesized, it can be resolved into its constituent enantiomers through enzymatic or chemical kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation.

The development of stereodivergent methods, where any of the possible stereoisomers can be selectively synthesized by choosing the appropriate catalyst configuration, offers powerful control over the final product's stereochemistry. nih.gov

Table 3: Examples of Asymmetric Synthesis of Chiral Benzylic Alcohols This table provides representative data for asymmetric reactions on analogous substrates to illustrate the potential for creating chiral derivatives.

| Substrate | Reaction Type | Catalyst/Reagent | Product Yield | Enantiomeric Excess (ee) | Reference Principle |

|---|---|---|---|---|---|

| Acetophenone | Asymmetric Hydrogenation | RuCl₂[(S)-xyl-binap]₂NEt₃ | 100% | 99% (R) | Noyori asymmetric hydrogenation nih.gov |

| Benzaldehyde | Asymmetric Arylation | PhB(OH)₂, Rh(acac)(C₂H₄)₂ / (S)-BINAP | 92% | 96% | Rhodium-catalyzed asymmetric addition organic-chemistry.org |

| 1-Phenylethanol (racemic) | Kinetic Resolution | Lipase, Vinyl Acetate | ~50% (for each enantiomer) | >99% | Enzymatic acylation researchgate.net |

Diastereoselective and Enantioselective Synthetic Approaches

Given the absence of specific literature detailing the diastereoselective and enantioselective synthesis of this compound, this section will explore established and powerful asymmetric methodologies that can be applied to its synthesis, primarily focusing on the enantioselective reduction of a suitable prochiral ketone precursor, 3-bromo-5-chloro-4-ethoxybenzophenone. The synthesis of this precursor can be envisioned through a Friedel-Crafts acylation of phenetole (B1680304) with 3-bromo-5-chloro-4-ethoxybenzoyl chloride.

Enantioselective Reduction of Prochiral Ketones

The most direct and widely employed strategy for the asymmetric synthesis of chiral benzylic alcohols is the enantioselective reduction of the corresponding prochiral ketones. Two prominent methodologies in this area are the Corey-Bakshi-Shibata (CBS) reduction and enzymatic reductions.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols. wikipedia.orgnrochemistry.com This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, in the presence of a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane dimethyl sulfide (B99878) (BH₃·SMe₂). alfa-chemistry.comorganic-chemistry.org

The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst, which activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom. wikipedia.orgnrochemistry.com The ketone substrate then coordinates to this activated complex in a sterically controlled manner, leading to a highly facial-selective hydride transfer. The stereochemical outcome is predictable, with the structure of the chiral catalyst dictating which enantiomer of the alcohol is formed.

For the synthesis of this compound, the precursor ketone, 3-bromo-5-chloro-4-ethoxybenzophenone, would be subjected to reduction using a chiral CBS catalyst. The steric and electronic properties of the substituents on the aromatic rings will influence the efficiency and enantioselectivity of the reduction. The presence of the ortho-chloro substituent and the meta-bromo substituent relative to the carbonyl group could introduce steric hindrance, potentially affecting the approach of the ketone to the catalyst. However, the CBS reduction is known to be effective for a broad range of substrates, including those with significant steric bulk and varied electronic properties. wikipedia.org

Table 1: Representative Examples of CBS Reduction of Substituted Benzophenones

| Entry | Ketone Substrate | Chiral Catalyst | Reducing Agent | Enantiomeric Excess (ee) | Reference |

| 1 | Benzophenone | (R)-Me-CBS | BH₃·THF | 96% | wikipedia.org |

| 2 | 2-Chlorobenzophenone | (R)-Me-CBS | BH₃·THF | 94% | nih.gov |

| 3 | 4-Methoxybenzophenone | (S)-Me-CBS | BH₃·SMe₂ | 97% | researchgate.net |

| 4 | 3-Bromobenzophenone | (R)-Me-CBS | BH₃·THF | 95% | wikipedia.org |

Enzymatic Reductions

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity, often exceeding 99% ee. rsc.orggoogle.com These enzymes utilize a cofactor, typically NADPH or NADH, as the hydride source. In practical applications, a cofactor regeneration system is often employed, using a sacrificial alcohol like isopropanol. rsc.org

The application of a suitable ketoreductase to the reduction of 3-bromo-5-chloro-4-ethoxybenzophenone would be a promising approach to obtaining enantiomerically pure this compound. The substrate specificity of KREDs can be broad, and various commercially available enzyme screening kits allow for the rapid identification of an optimal biocatalyst. The electronic nature of the substituents on the aromatic ring can influence the reaction rate and selectivity. Electron-withdrawing groups, such as the bromo and chloro substituents, can affect the binding of the substrate in the active site of the enzyme. rsc.org

Research has demonstrated the successful enantioselective reduction of various substituted acetophenones and benzophenones using engineered ketoreductases. For instance, a carbonyl reductase from Gluconobacter oxydans has been used for the stereoselective reduction of a series of fluoro-, chloro-, and bromo-substituted acetophenones, yielding the corresponding (S)-alcohols with excellent enantioselectivity (>99% ee). rsc.org

Table 2: Examples of Enzymatic Reduction of Halogenated and Alkoxylated Aromatic Ketones

| Entry | Ketone Substrate | Enzyme (Source) | Cofactor System | Enantiomeric Excess (ee) | Reference |

| 1 | o-Chloroacetophenone | Carbonyl Reductase (Gluconobacter oxydans) | Isopropanol | >99% (S) | rsc.org |

| 2 | p-Bromoacetophenone | Ketoreductase (Pichia glucozyma) | NADPH | >99% (R) | rsc.org |

| 3 | m-Methoxyacetophenone | Ketoreductase (Lactobacillus kefir) | NADPH | >99% (R) | google.com |

| 4 | 2',6'-Dichloro-3'-fluoroacetophenone | Engineered Ketoreductase (Lactobacillus) | NADPH | >99% (S) | google.com |

Diastereoselective Approaches

Should the synthetic strategy involve the creation of a second chiral center in proximity to the benzylic alcohol, diastereoselective methods would be required. One such approach could involve the diastereoselective addition of a nucleophile to a chiral aldehyde or ketone precursor. For instance, if a chiral auxiliary were attached to the ethoxy group of the precursor, it could direct the stereochemical outcome of a reduction or an addition reaction at the carbonyl center.

Alternatively, modern catalytic methods, such as the Pd/Cu co-catalyzed enantio- and diastereodivergent benzylic substitution, could be adapted. nih.gov These methods allow for the construction of two adjacent stereocenters with high levels of control over both the absolute and relative stereochemistry. While more complex, these approaches offer the flexibility to generate any of the four possible stereoisomers of a product with two chiral centers. nih.gov

Chemical Reactivity and Transformation Studies of 3 Bromo 5 Chloro 4 Ethoxyphenyl Methanol

Reactivity of the Benzylic Alcohol Group

The benzylic alcohol moiety in (3-Bromo-5-chloro-4-ethoxyphenyl)methanol is a primary site for a variety of chemical transformations, including oxidation, reduction, nucleophilic substitution, and derivatization of the hydroxyl group.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary benzylic alcohol can be selectively oxidized to either the corresponding aldehyde, (3-bromo-5-chloro-4-ethoxyphenyl)carbaldehyde, or further to the carboxylic acid, 3-bromo-5-chloro-4-ethoxybenzoic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidizing agents are employed for the synthesis of the aldehyde to prevent over-oxidation. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine).

Stronger oxidizing agents are required for the conversion to the carboxylic acid. Potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium (Jones oxidation) are typically effective for this purpose. The synthesis of structurally similar benzoic acids, such as 3-bromo-5-ethoxybenzoic acid, has been documented through the hydrolysis of an ester precursor, which in turn can be derived from the oxidation of a corresponding benzylic alcohol.

Table 1: Predicted Oxidation Reactions of this compound

| Starting Material | Product | Reagents and Conditions |

| This compound | (3-Bromo-5-chloro-4-ethoxyphenyl)carbaldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ |

| This compound | (3-Bromo-5-chloro-4-ethoxyphenyl)carbaldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) |

| This compound | 3-Bromo-5-chloro-4-ethoxybenzoic acid | KMnO₄, H₂O, heat |

| This compound | 3-Bromo-5-chloro-4-ethoxybenzoic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) |

Reductions to Benzylic Methane Derivatives

The benzylic alcohol group can be reduced to a methyl group, yielding 2-bromo-4-chloro-5-ethoxytoluene. This transformation is typically achieved through a two-step process involving the conversion of the alcohol to a benzylic halide followed by reduction, or via direct hydrogenolysis. A common method involves the reaction of the alcohol with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding benzyl (B1604629) chloride or bromide, which is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of the benzylic alcohol can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with a strong acid (e.g., HBr, HCl) can protonate the hydroxyl group, allowing for its displacement by the conjugate base. Alternatively, conversion to the benzylic halide with reagents like SOCl₂ or PBr₃ provides a substrate that can readily react with a variety of nucleophiles, such as cyanides, azides, and thiolates, to introduce new functional groups at the benzylic position.

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a base to form the corresponding esters.

Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Reductive etherification, a process that couples alcohols with carbonyl compounds in the presence of a reducing agent, is also a potential route for ether synthesis.

Reactions Involving the Aromatic Ring System

The substituted benzene (B151609) ring of this compound is amenable to electrophilic aromatic substitution (EAS) reactions.

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the benzene ring is directed by the existing substituents: the bromo, chloro, ethoxy, and hydroxymethyl groups. Halogens (bromo and chloro) are deactivating but ortho-, para-directing. The ethoxy group is a strongly activating and ortho-, para-directing group. The hydroxymethyl group is a weakly deactivating and ortho-, para-directing group.

The directing effects of these substituents are additive. The most activating and sterically accessible positions will be favored for substitution. In this case, the ethoxy group is the strongest activating group. The position ortho to the ethoxy group and meta to the bromo and chloro groups is the most likely site for electrophilic attack due to the powerful directing effect of the ethoxy group and the deactivating nature of the halogens. The position between the bromo and chloro groups is sterically hindered and electronically deactivated.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the position ortho to the ethoxy group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | (3-Bromo-5-chloro-4-ethoxy-2-nitrophenyl)methanol |

| Bromination | Br⁺ | (2,3-Dibromo-5-chloro-4-ethoxyphenyl)methanol |

| Sulfonation | SO₃ | 3-Bromo-5-chloro-4-ethoxy-2-(hydroxymethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | (3-Bromo-5-chloro-4-ethoxy-2-acylphenyl)methanol |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions on this compound are expected to be challenging. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group (a halogen in this case).

The substituent pattern of this compound includes an electron-donating ethoxy (-OEt) group and a weakly electron-withdrawing hydroxymethyl (-CH₂OH) group. Neither of these, nor the halogens themselves, provide the significant activation required to stabilize the negative charge of the intermediate Meisenheimer complex. Therefore, forcing conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles, would likely be necessary to induce any substitution, with low yields and potential side reactions anticipated. The inherent lack of activation makes this substrate generally unsuitable for facile SNAr reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The presence of two different halogen atoms on the aromatic ring makes this compound a prime candidate for selective metal-catalyzed cross-coupling reactions. These reactions, typically catalyzed by palladium complexes, are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Reactivity Differences of Bromo vs. Chloro Substituents in Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity of aryl halides in this step follows the general trend based on bond dissociation energies: C-I > C-Br > C-Cl. acs.orgnih.gov

For this compound, this trend dictates that the C-Br bond is significantly more reactive than the C-Cl bond. Consequently, it is possible to achieve highly selective mono-coupling at the bromine-substituted position while leaving the chlorine atom intact. This chemoselectivity allows for a stepwise functionalization of the aromatic ring. For instance, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to first yield a (3-aryl-5-chloro-4-ethoxyphenyl)methanol intermediate. The remaining chloro substituent could then be targeted for a second, different coupling reaction under more forcing conditions (e.g., higher temperature, stronger activating ligands) if desired. nih.gov

Table 1: Predicted Selectivity in Metal-Catalyzed Cross-Coupling

| Reaction Type | Coupling Partner | Expected Major Product | Selectivity |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | (3-Aryl-5-chloro-4-ethoxyphenyl)methanol | High for C-Br |

| Heck | Alkene | (3-Alkenyl-5-chloro-4-ethoxyphenyl)methanol | High for C-Br |

Ligand Design for Enhanced Coupling Efficiency

The choice of ligand on the palladium catalyst is critical for modulating reactivity and selectivity, especially when dealing with less reactive aryl chlorides or sterically hindered substrates. rsc.org For the initial, more facile coupling at the C-Br bond of this compound, standard phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) would likely be sufficient.

To achieve a subsequent coupling at the more robust C-Cl bond, more sophisticated ligands are required. Modern ligand design focuses on electron-rich, bulky phosphines (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs). rsc.orgnih.gov These ligands promote the oxidative addition of the palladium catalyst to the strong C-Cl bond and stabilize the active catalytic species, thereby increasing reaction rates and yields. Judicious selection of a ligand system could thus enable a programmed, sequential cross-coupling strategy starting from this compound. rsc.org

Transformations of the Ethoxy and Halogen Substituents

Cleavage of the Ethoxy Ether Linkage

The ethoxy group in this compound is an aryl alkyl ether. This linkage is generally stable but can be cleaved under specific, often harsh, conditions. The most common method for cleaving such ethers is treatment with strong protic acids like HBr or HI at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (Br⁻ or I⁻) on the ethyl group in an SN2-type mechanism. This would result in the formation of the corresponding phenol (B47542), (3-Bromo-5-chloro-4-hydroxyphenyl)methanol, and ethyl halide. mdma.ch Alternative reagents, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl alkyl ethers at lower temperatures.

Halogen Exchange Reactions

Halogen exchange (halex) reactions could potentially be used to modify the halogen substituents on this compound, thereby altering its reactivity profile for subsequent transformations. For example, converting the chloro substituent to a more reactive bromo or iodo group would facilitate cross-coupling reactions at that position.

Such transformations are typically accomplished using a source of the desired halide (e.g., NaI, CuBr) and are often catalyzed by a transition metal, most commonly copper or nickel. However, achieving selective exchange at one position in the presence of another halogen can be difficult and is highly dependent on the specific reagents and reaction conditions. Given the higher reactivity of bromine, a Finkelstein-type reaction to convert the C-Cl bond to a C-I bond with sodium iodide would likely require forcing conditions and might compete with reactions at the C-Br bond. More specialized catalytic systems would be needed to achieve clean and selective halogen exchange on this particular substrate.

Dehalogenation Studies

The selective removal of halogen atoms from aromatic rings, known as dehalogenation, is a significant transformation in organic synthesis. For a di-halogenated compound like this compound, selective dehalogenation could yield mono-halogenated or fully dehalogenated products, providing pathways to diverse molecular architectures. The reactivity of aryl halides in dehalogenation reactions typically follows the order I > Br > Cl > F, suggesting that the bromine atom in the target compound would be more readily cleaved than the chlorine atom under suitable conditions.

Various catalytic systems have been developed for the dehalogenation of aryl halides, often employing transition metal catalysts such as palladium. acs.orgnih.gov These reactions typically involve a hydrogen source to replace the halogen atom.

Catalytic Transfer Hydrogenation:

One common method for dehalogenation is catalytic transfer hydrogenation. This approach utilizes a hydrogen donor in the presence of a catalyst, frequently palladium on carbon (Pd/C).

| Catalyst | Hydrogen Donor | Base | Solvent | Potential Product(s) |

| Pd/C | HCOOH | Et3N | Dioxane | (5-chloro-4-ethoxyphenyl)methanol |

| Pd(OAc)2/PPh3 | i-PrOH | K2CO3 | Toluene | (5-chloro-4-ethoxyphenyl)methanol and/or (4-ethoxyphenyl)methanol |

| Pd(dba)2/SIMes·HCl | KOMe | Toluene | (5-chloro-4-ethoxyphenyl)methanol and/or (4-ethoxyphenyl)methanol |

This table represents potential reaction conditions for the dehalogenation of this compound based on general methods for aryl halide dehalogenation.

In a typical reaction, this compound would be reacted with a hydrogen donor, such as formic acid or isopropanol, in the presence of a palladium catalyst and a base. The selectivity of the reaction, favoring the removal of bromine over chlorine, can often be controlled by tuning the reaction conditions, such as the choice of catalyst, ligand, hydrogen donor, and temperature. For instance, milder conditions would likely favor the selective removal of the more labile bromine atom, yielding (5-chloro-4-ethoxyphenyl)methanol. More forcing conditions could lead to the removal of both halogen atoms, resulting in (4-ethoxyphenyl)methanol.

Metal-Free Dehalogenation:

Recent advancements in organic chemistry have also explored metal-free dehalogenation methods. These often involve the use of strong bases or photoreductive catalysis. While potentially offering a more environmentally benign alternative, the selectivity of these methods for di-halogenated substrates like this compound would need to be carefully investigated.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. frontiersin.orgnih.gov The benzylic alcohol functionality of this compound makes it a suitable candidate for incorporation into various MCRs.

One of the primary ways benzylic alcohols are utilized in MCRs is through their in situ oxidation to the corresponding aldehydes. researchgate.netresearchgate.net This aldehyde can then participate in a variety of classical MCRs.

Potential MCR Pathways:

Ugi-type Reactions: The in situ generated (3-bromo-5-chloro-4-ethoxy)benzaldehyde could potentially react with an amine, a carboxylic acid, and an isocyanide in a four-component Ugi reaction to generate α-acylamino carboxamide derivatives.

Biginelli-type Reactions: The aldehyde could also be employed in a Biginelli-type reaction with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones or their thio-analogs, which are of interest in medicinal chemistry.

Hantzsch-type Reactions: A Hantzsch-type reaction involving the in situ formed aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt could lead to the formation of substituted dihydropyridines.

The table below outlines a hypothetical multi-component reaction involving the in situ oxidation of this compound.

| MCR Type | Reactant 1 (from substrate) | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Class |

| Ugi Reaction | (3-bromo-5-chloro-4-ethoxy)benzaldehyde | Aniline | Acetic Acid | tert-Butyl isocyanide | α-Acylamino carboxamides |

| Biginelli Reaction | (3-bromo-5-chloro-4-ethoxy)benzaldehyde | Ethyl Acetoacetate | Urea | - | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | (3-bromo-5-chloro-4-ethoxy)benzaldehyde | Ethyl Acetoacetate (2 eq.) | Ammonia | - | Dihydropyridines |

This table illustrates the potential application of this compound in multi-component reactions following an initial oxidation step.

The success of these MCRs would be contingent on the compatibility of the reaction conditions required for the in situ oxidation with those of the subsequent multi-component condensation. Catalytic systems that can facilitate both the initial oxidation and the subsequent MCR in a one-pot fashion are of particular interest in this regard. The presence of the halogen substituents on the aromatic ring of the resulting MCR products provides further handles for subsequent functionalization, thereby increasing the molecular complexity and diversity of the synthesized compounds.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Chloro 4 Ethoxyphenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution. For (3-Bromo-5-chloro-4-ethoxyphenyl)methanol, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of its proton and carbon signals.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to its unique substitution pattern on the benzene (B151609) ring and the ethoxy and methanol (B129727) functional groups.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct resonances for the aromatic protons, the methylene (B1212753) protons of the ethoxy and methanol groups, and the methyl protons of the ethoxy group. The chemical shifts (δ) are influenced by the electronic effects of the bromine, chlorine, ethoxy, and methanol substituents. The two aromatic protons are expected to appear as singlets due to their para relationship. The methylene protons of the hydroxymethyl group will likely appear as a singlet, while the ethoxy group will present as a quartet for the methylene protons and a triplet for the methyl protons, resulting from spin-spin coupling with adjacent protons.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon bearing the hydroxyl group (C-O), the carbons attached to the halogens (C-Br and C-Cl), and the carbon of the ethoxy group will have characteristic chemical shifts.

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic-H | ~7.5 (s, 1H), ~7.3 (s, 1H) | - |

| -CH₂OH | ~4.6 (s, 2H) | ~65 |

| -OCH₂CH₃ | ~4.1 (q, 2H) | ~64 |

| -OCH₂CH₃ | ~1.4 (t, 3H) | ~15 |

| Aromatic C-Br | - | ~115 |

| Aromatic C-Cl | - | ~125 |

| Aromatic C-OCH₂CH₃ | - | ~155 |

| Aromatic C-CH₂OH | - | ~135 |

| Other Aromatic C | - | ~130, ~128 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To definitively establish the molecular structure and connectivity of this compound and its derivatives, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, a COSY spectrum would show a correlation between the methylene and methyl protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons. For instance, the signals of the aromatic protons can be directly correlated to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected between the methylene protons of the methanol group and the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for the structural elucidation of this specific molecule, it can be valuable for determining the stereochemistry in more complex derivatives.

The combined interpretation of these 2D NMR spectra allows for an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring and the connectivity of the functional groups.

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration and purity of a substance. mestrelab.comemerypharma.com Unlike chromatographic techniques, NMR is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei giving rise to that signal. fujifilm.com

Methodology for Reaction Monitoring: To monitor the progress of a reaction that synthesizes or utilizes this compound, a known amount of an internal standard is added to an aliquot of the reaction mixture. The ¹H NMR spectrum is then recorded. By comparing the integral of a characteristic signal of the analyte with that of the internal standard, the concentration of the analyte at different time points can be determined. This allows for the calculation of reaction kinetics and yield.

Methodology for Purity Assessment: For purity assessment, a precisely weighed amount of the this compound sample and a certified internal standard of known purity are dissolved in a deuterated solvent. ox.ac.uk The ¹H NMR spectrum is acquired under conditions that ensure accurate integration, such as a long relaxation delay. The purity of the sample can then be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

This method allows for a highly accurate determination of the purity of this compound without the need for a specific reference standard of the compound itself. ox.ac.uk

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the FT-IR spectrum is expected to show the following characteristic absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3500-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (alcohol) | Stretching | 1260-1000 |

| C-O (ether) | Stretching | 1300-1000 |

| C-Br | Stretching | 600-500 |

| C-Cl | Stretching | 800-600 |

The presence of a broad band in the 3500-3200 cm⁻¹ region would be a strong indication of the hydroxyl group. The C-O stretching bands for the alcohol and ether functionalities will also be prominent. The positions of the aromatic C=C stretching bands can provide further information about the substitution pattern.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the aromatic ring and the carbon-halogen bonds. The symmetric stretching vibrations of the benzene ring, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The C-Br and C-Cl stretching vibrations will also give rise to characteristic Raman signals. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

To provide a meaningful analysis for this section, specific data from HRMS experiments would be required. This would include:

X-ray Crystallography for Solid-State Structure Determination

Similarly, the generation of content for this section is entirely dependent on the availability of X-ray crystallographic data, which includes:

Insights into Crystal Packing and its Influence on Material Properties:The overall arrangement of molecules in the crystal, or crystal packing, is determined through crystallographic studies. This information is crucial for understanding the macroscopic properties of the material.

While general principles of HRMS and X-ray crystallography as applied to similar halogenated aromatic compounds could be discussed, such a discussion would be generic and not specific to this compound. This would not adhere to the instruction for "thorough, informative, and scientifically accurate content" directly pertaining to the subject compound.

Therefore, until experimental data for this compound becomes available in the public domain, the creation of the requested scientific article with the specified level of detail is not feasible.

Theoretical and Computational Chemistry Investigations of 3 Bromo 5 Chloro 4 Ethoxyphenyl Methanol

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance of accuracy and computational cost. iau.ir For a molecule like (3-bromo-5-chloro-4-ethoxyphenyl)methanol, a functional such as B3LYP combined with a basis set like 6-311+G(d,p) would provide reliable results for its electronic properties and geometry. researchgate.netkarazin.ua

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. nih.gov For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point is reached.

Illustrative Optimized Geometrical Parameters: The following table presents typical bond lengths and angles for a substituted benzene (B151609) ring, which would be precisely calculated during the geometry optimization of this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-O (ethoxy) | ~1.37 | |

| C-Cl | ~1.74 | |

| C-Br | ~1.90 | |

| C-C (methanol) | ~1.52 | |

| C-O (methanol) | ~1.43 | |

| Bond Angles (°) | C-C-C (aromatic) | 118 - 122 |

| C-O-C (ether) | ~118 | |

| C-C-O (methanol) | ~112 |

Note: These are representative values. Actual calculated values would be specific to the molecule's fully optimized geometry.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. youtube.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For halogenated phenolic compounds, the distribution of these orbitals and the energy gap are influenced by the nature and position of the substituents. researchgate.net

Illustrative Frontier Orbital Data: The table below shows representative energy values that would be calculated for molecules of this type.

| Parameter | Illustrative Energy (eV) | Significance |

| EHOMO | -6.5 | Indicates electron-donating ability |

| ELUMO | -1.2 | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 5.3 | Correlates with chemical reactivity and stability |

Note: These values are for illustrative purposes and represent typical ranges for similar aromatic compounds.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. libretexts.orgwolfram.com The MEP surface is colored based on the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com Green and yellow represent areas of neutral or intermediate potential. wolfram.com

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the hydroxyl and ethoxy groups due to the high electronegativity of oxygen. The π-system of the aromatic ring would also exhibit negative potential. researchgate.netresearchgate.net These are the primary sites for interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it the most likely site for deprotonation or hydrogen bonding. researchgate.net

Halogen Atoms: The bromine and chlorine atoms would exhibit dual character, with negative potential around their "waist" and a region of positive potential at their tips (a "sigma-hole"), which can participate in halogen bonding. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights into the step-by-step process of bond breaking and formation.

A plausible synthetic route to this compound is the reduction of the corresponding benzaldehyde (B42025), (3-bromo-5-chloro-4-ethoxy)benzaldehyde. This transformation is commonly achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org

Computational modeling of this reaction would involve:

Reactant Complex: Optimizing the geometry of the aldehyde substrate interacting with the hydride donor (e.g., the [BH₄]⁻ anion).

Intermediate(s): Calculating the structure of the tetrahedral alkoxide intermediate formed after the hydride ion attacks the electrophilic carbonyl carbon. dalalinstitute.com

Product Complex: Modeling the final alcohol product, typically after a protonation step from the solvent (e.g., methanol (B129727) or water). youtube.com

To understand the kinetics of the reduction, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. researchgate.net Locating the TS structure is a critical part of computational mechanism studies. acs.org For the hydride reduction of the aldehyde, the transition state would involve the partial formation of the C-H bond from the hydride and the partial breaking of the C=O π-bond. nih.gov

Once the TS is located and its structure verified (typically by a frequency calculation showing a single imaginary frequency), its energy can be calculated. The activation energy, or energy barrier, is the difference in energy between the transition state and the reactants. nih.gov This value is directly related to the reaction rate; a lower energy barrier corresponds to a faster reaction. DFT calculations can provide quantitative estimates of these barriers, allowing for a deeper understanding of the reaction's feasibility and kinetics. researchgate.net

Illustrative Energy Profile for Aldehyde Reduction:

| Species | Description | Illustrative Relative Energy (kcal/mol) |

| Reactants | Aldehyde + Hydride Source | 0.0 |

| Transition State (TS) | Hydride attacking carbonyl carbon | +11.0 |

| Intermediate | Tetrahedral alkoxide | -15.0 |

| Products | Alcohol (after protonation) | -25.0 |

Note: This table provides a conceptual energy profile for a typical carbonyl reduction. Actual values would require specific calculations for the title compound and chosen reagents.

Analysis of Substituent Effects

The chemical behavior of an aromatic ring is profoundly influenced by the nature of its substituents. In this compound, the interplay between the halogen atoms (bromine and chlorine) and the ethoxy group dictates the reactivity of the benzene ring.

The substituents on the benzene ring of this compound have competing effects on its reactivity, particularly in electrophilic aromatic substitution reactions. Halogens like bromine and chlorine are generally considered deactivating groups. libretexts.orglibretexts.org This deactivation stems from their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. openstax.orglibretexts.org The order of deactivation among halogens is typically related to their electronegativity, with chlorine being more electronegative than bromine. libretexts.orglibretexts.org

In this compound, the simultaneous presence of deactivating halogens and an activating ethoxy group results in a complex pattern of reactivity. The activating effect of the ethoxy group is expected to be dominant, directing incoming electrophiles to the positions ortho and para to it. However, the deactivating nature of the halogens will likely render the ring less reactive than if it were only substituted with an ethoxy group.

| Substituent | Effect on Aromatic Ring | Primary Influence |

| Bromo (-Br) | Deactivating | Inductive Effect (electron-withdrawing) |

| Chloro (-Cl) | Deactivating | Inductive Effect (electron-withdrawing) |

| Ethoxy (-OCH2CH3) | Activating | Resonance Effect (electron-donating) |

The distribution of electron density in the aromatic ring of this compound is a direct consequence of the inductive and resonance effects of its substituents.

Resonance Effect (+R/-R): The ethoxy group exhibits a strong positive resonance effect (+R), donating lone pair electrons from the oxygen atom into the pi system of the aromatic ring. researchgate.net This increases electron density, particularly at the ortho and para positions relative to the ethoxy group. Halogens, while primarily deactivating through their inductive effect, can also exhibit a weak positive resonance effect by donating one of their lone pairs to the ring. openstax.org However, for halogens, the inductive effect is overwhelmingly dominant. stackexchange.com

Intermolecular Interaction Studies

The supramolecular assembly and crystal packing of this compound are governed by a variety of non-covalent interactions. Computational studies are invaluable for elucidating the nature and strength of these interactions. rsc.org

Hydrogen Bonding: The primary site for hydrogen bonding in this compound is the hydroxyl group (-OH) of the methanol substituent. This group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom's lone pairs). researchgate.netrsc.org Computational studies on similar substituted benzyl (B1604629) alcohols have shown that these hydrogen bonds play a crucial role in the formation of dimers and larger molecular aggregates. goettingen-research-online.de The strength of these hydrogen bonds can be influenced by the electronic effects of the other ring substituents.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base). In this compound, both the bromine and chlorine atoms have the potential to engage in halogen bonding. The strength of this interaction is influenced by the polarizability of the halogen atom, with bromine generally forming stronger halogen bonds than chlorine. Computational analyses can predict the geometries and energies of these interactions, which can be significant in directing the solid-state architecture of the compound. researchgate.net

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | Hydroxyl Hydrogen | Oxygen of another molecule (hydroxyl, ethoxy) |

| Halogen Bonding | Bromine/Chlorine Atom | Nucleophilic region of another molecule (e.g., oxygen) |

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings align. These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal lattice. nih.gov

C-H···π Interactions: The hydrogen atoms of the ethyl group or the methanol substituent can interact with the π-electron system of an adjacent aromatic ring.

Computational methods, such as Hirshfeld surface analysis, can be employed to visualize and quantify these weak intermolecular contacts, providing a comprehensive understanding of the forces that drive the self-assembly of this compound into a stable three-dimensional structure. rsc.orgresearchgate.net

Role of 3 Bromo 5 Chloro 4 Ethoxyphenyl Methanol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural features of (3-bromo-5-chloro-4-ethoxyphenyl)methanol make it an excellent precursor for the synthesis of more complex molecular architectures, including diverse aromatic scaffolds and heterocyclic systems.

The bromine and chlorine substituents on the aromatic ring of this compound serve as handles for various transition metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds can be exploited for selective and sequential functionalization. In palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings, the C-Br bond is generally more reactive than the C-Cl bond. nih.gov This allows for the selective introduction of a substituent at the bromine-bearing position, while leaving the chlorine atom intact for subsequent transformations.

For instance, a Suzuki-Miyaura coupling reaction could be employed to introduce an aryl or heteroaryl group at the 3-position. The resulting chloro-substituted biaryl can then undergo a second coupling reaction at the 5-position under more forcing conditions to generate a tri-aryl scaffold. The hydroxymethyl group can be either protected during these transformations or further elaborated at a later stage.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

| Step | Reaction Type | Position of Functionalization | Reagent | Product |

| 1 | Suzuki-Miyaura Coupling | 3-position (Br) | Arylboronic acid, Pd catalyst | (3-Aryl-5-chloro-4-ethoxyphenyl)methanol |

| 2 | Buchwald-Hartwig Amination | 5-position (Cl) | Amine, Pd catalyst | (3-Aryl-5-amino-4-ethoxyphenyl)methanol |

The functional groups of this compound can be utilized in the construction of various heterocyclic systems. The benzylic alcohol can be oxidized to the corresponding aldehyde, which can then participate in condensation reactions to form heterocycles. For example, reaction with a 1,2-diamine could yield a dihydroquinoxaline derivative.

Furthermore, the halogen substituents can be used as anchor points for intramolecular cyclization reactions. For instance, after coupling a suitable nucleophile at the 3-position (via the bromide), a subsequent intramolecular reaction involving the hydroxymethyl group or a derivative thereof could lead to the formation of a fused heterocyclic system. The dehydrogenative coupling of alcohols with various nucleophiles is a known strategy for the synthesis of N-heterocyles. springernature.comnih.govresearchgate.net

Scaffold Derivatization for Chemical Library Synthesis

In drug discovery and materials science, the synthesis of chemical libraries containing a large number of related compounds is a crucial step. nih.gov this compound is an ideal scaffold for such purposes due to its multiple points of diversification.

The three primary reactive sites of this compound—the hydroxymethyl group, the bromine atom, and the chlorine atom—can be independently modified to introduce a wide range of functional groups.

Derivatization of the Hydroxymethyl Group: The alcohol can be oxidized to an aldehyde or a carboxylic acid, esterified, etherified, or converted to an azide (B81097) or an amine. organic-chemistry.orgresearchgate.net

Functionalization of the Halogen Atoms: As discussed, the bromine and chlorine atoms can be selectively replaced using various cross-coupling reactions to introduce carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds.

This multi-faceted reactivity allows for the systematic variation of substituents around the central phenyl ring, leading to a library of compounds with diverse physicochemical properties.

The well-defined reactivity of the functional groups in this compound makes it highly suitable for parallel synthesis and combinatorial chemistry. asynt.comtarosdiscovery.comrsc.org In a parallel synthesis approach, the core scaffold can be reacted with a series of different building blocks in separate reaction vessels to generate a library of individual, purified compounds. enamine.net

For example, the scaffold could first be subjected to a Suzuki coupling with a set of 20 different boronic acids. The resulting 20 chloro-biaryl methanols could then each be reacted with a set of 20 different amines via a Buchwald-Hartwig amination. This two-step sequence would theoretically yield a library of 400 distinct compounds.

Table 2: Illustrative Parallel Synthesis Scheme

| Stage | Reaction | Number of Building Blocks | Number of Products |

| 1 | Suzuki Coupling at C-Br | 20 (Boronic Acids) | 20 |

| 2 | Buchwald-Hartwig Amination at C-Cl | 20 (Amines) | 400 |

| 3 | Esterification of -CH2OH | 10 (Carboxylic Acids) | 4000 |

Development of Novel Synthetic Pathways Utilizing its Unique Reactivity

The specific arrangement of the bromo, chloro, and hydroxymethyl groups on the ethoxy-substituted phenyl ring may give rise to unique reactivity that can be exploited in the development of novel synthetic pathways. For example, the presence of the ethoxy group ortho to both halogens could influence the electronics and sterics of the aromatic ring, potentially leading to unusual regioselectivity in certain reactions.

Furthermore, the hydroxymethyl group could act as an internal directing group in certain metal-catalyzed C-H activation reactions, allowing for functionalization of the otherwise unreactive C-H bonds on the aromatic ring. Research in this area could lead to more efficient and atom-economical methods for the synthesis of highly substituted aromatic compounds. The development of such novel transformations would further enhance the value of this compound as a key synthetic intermediate.

Integration into Cascade Reactions

There is no available scientific literature detailing the use of this compound in cascade reactions.

Asymmetric Synthesis Applications

There is no available scientific literature detailing the application of this compound in the field of asymmetric synthesis.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like (3-Bromo-5-chloro-4-ethoxyphenyl)methanol. Its versatility allows for the development of methods tailored to specific analytical challenges, from routine purity checks to the separation of stereoisomers.

Reverse-Phase and Normal-Phase HPLC for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the purity analysis of moderately polar to nonpolar compounds. For this compound, a C18 or C8 stationary phase is typically effective. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A typical method would involve a gradient elution to ensure the separation of the main component from both more polar and less polar impurities. nih.gov

Normal-phase HPLC (NP-HPLC), while less common for purity analysis of such compounds, can be advantageous for separating isomers or when dealing with very nonpolar impurities that are not well-retained in reverse-phase systems. In NP-HPLC, a polar stationary phase (like silica (B1680970) or alumina) is used with a nonpolar mobile phase. oup.com

Interactive Table: Illustrative HPLC Purity Analysis Parameters

| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |

|---|---|---|

| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | Silica (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile/Water Gradient | Hexane/Isopropanol Gradient |

| Detector | UV at 254 nm | UV at 254 nm |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 30 °C |

| Injection Vol. | 10 µL | 10 µL |

Chiral HPLC for Enantiomeric Excess Determination (for chiral derivatives)